![molecular formula C18H11F2N5O2 B3410908 2,6-difluoro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide CAS No. 899946-08-8](/img/structure/B3410908.png)
2,6-difluoro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide
Overview
Description
The compound 2,6-difluoro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a complex organic molecule that contains several functional groups and rings. It has a benzamide group (a benzene ring attached to a carboxamide), a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group (a bicyclic ring structure containing nitrogen atoms), and two fluorine atoms attached to the benzene ring. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Chemical Reactions Analysis
The reactivity of 2,6-difluoro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide depends on the specific conditions and reagents used. The benzamide group could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid. The pyrazolo[3,4-d]pyrimidin-5(4H)-yl group might participate in various reactions depending on the substituents present. Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis and various oxidizing or reducing agents for other transformations.
Scientific Research Applications
2,6-difluoro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide: has several scientific research applications. It is used in the study of biological pathways and molecular interactions due to its complex structure and functional groups. This compound has been investigated for its potential as a CDK2 inhibitor, which is an appealing target for cancer treatment . The growth of various cancer cell lines has been significantly inhibited by compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold .
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide involves its interaction with specific molecular targets and pathways. As a CDK2 inhibitor, it targets the CDK2/cyclin A2 complex, which plays a crucial role in cell cycle regulation . By inhibiting this complex, the compound can induce cell cycle arrest and apoptosis in cancer cells . The exact molecular interactions and pathways involved are still under investigation, but the compound’s structure suggests it can form strong interactions with its target proteins .
Comparison with Similar Compounds
2,6-difluoro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide: can be compared with other compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold. Similar compounds include pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which have also been investigated as CDK2 inhibitors . These compounds share a similar bicyclic ring structure but differ in their specific functional groups and substituents . The presence of the benzamide group and the fluorine atoms in This compound adds unique properties such as increased polarity and potential for specific molecular interactions.
Biological Activity
Overview
2,6-Difluoro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a complex organic molecule that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a benzamide moiety and a pyrazolo[3,4-d]pyrimidine core, which are known for their roles in various therapeutic applications.
Chemical Structure
The compound's IUPAC name is 2,6-difluoro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide. Its molecular formula is with a molecular weight of 373.31 g/mol. The structure can be summarized as follows:
Component | Description |
---|---|
Benzamide Group | A benzene ring attached to a carboxamide group. |
Pyrazolo[3,4-d]pyrimidine Core | A bicyclic structure containing nitrogen atoms. |
Fluorine Atoms | Two fluorine substitutions at the 2 and 6 positions of the benzene ring. |
The primary mechanism of action for this compound involves its role as a cyclin-dependent kinase 2 (CDK2) inhibitor. CDK2 is crucial for cell cycle regulation and is a significant target in cancer therapy. By inhibiting CDK2 activity, this compound can potentially halt the proliferation of cancer cells.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity through its inhibition of CDK2. In vitro studies have shown that it effectively reduces the viability of various cancer cell lines by inducing cell cycle arrest at the G1 phase. The compound's IC50 values in different cancer models suggest potent activity comparable to established CDK inhibitors.
Antimicrobial Activity
In addition to its anticancer properties, there are indications that this compound may possess antimicrobial activity. Preliminary studies have demonstrated effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
Study on CDK Inhibition
A pivotal study published in Journal of Medicinal Chemistry evaluated the efficacy of various pyrazolo[3,4-d]pyrimidine derivatives as CDK inhibitors. The findings indicated that this compound showed significant inhibition of CDK2 with an IC50 value in the low nanomolar range. This study highlighted the structure-activity relationship (SAR) that enhances its binding affinity to the ATP-binding pocket of CDK2 .
Summary of Biological Activities
Properties
IUPAC Name |
2,6-difluoro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N5O2/c19-13-7-4-8-14(20)15(13)17(26)23-24-10-21-16-12(18(24)27)9-22-25(16)11-5-2-1-3-6-11/h1-10H,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKSUBDFVBLBJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC=C4F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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